(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone
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Overview
Description
“(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved resources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. The available resources do not provide specific information about these properties for this compound .Scientific Research Applications
Synthesis and Imaging Applications
- Synthesis for Parkinson's Disease Imaging : A study describes the synthesis of a compound closely related to the one for use as a potential PET imaging agent for investigating LRRK2 enzyme activity in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017). The synthesis involves complex chemical reactions to achieve a high radiochemical yield and purity, indicating its potential utility in biomedical imaging.
Antimicrobial and Anti-inflammatory Applications
- Synthesis for Anti-inflammatory and Analgesic Agents : Another research effort synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds, including variations of the molecule , were found to have high efficacy in inhibiting edema, comparable to standard drugs like sodium diclofenac.
Antitubercular and Antifungal Activities
- Antitubercular and Antifungal Derivatives : A series of derivatives were prepared and screened for antitubercular and antifungal activity, demonstrating the potential of such compounds in treating infectious diseases (Syed, Ramappa, & Alegaon, 2013). This highlights the compound's versatility in being modified for enhanced biological activity against various pathogens.
Antimicrobial Properties
- Synthesis and Evaluation of Antimicrobial Properties : Novel 1,2,4-triazole derivatives, synthesized from furan-2-carbohydrazide and various amines including morpholine and piperazine, exhibited antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This research showcases the broad applicability of such compounds in combating microbial infections.
Antiproliferative Activity
- Antiproliferative Activity Against Cancer Cells : Compounds containing the thiadiazole moiety have been investigated for their antiproliferative activity against cancer cell lines, illustrating the potential of these molecules in cancer research (Nowicka, Liszkiewicz, Nawrocka, Wietrzyk, & Sadowska, 2015). The research indicates that modifications to the thiadiazole core can lead to significant biological activity against malignant cells.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on the structure–activity relationship study of similar compounds, the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The molecular weight of the compound is 13017 , which is within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
Similar compounds have shown cytotoxic effects in various cell lines .
Safety and Hazards
Future Directions
The future directions for research on this compound could include further studies to determine its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine, chemistry, and materials science could be explored .
Properties
IUPAC Name |
[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2S/c1-12-11-14(22-7-9-26-10-8-22)19-17(18-12)24-5-3-23(4-6-24)16(25)15-13(2)20-21-27-15/h11H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGIALHHCPATKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(N=NS3)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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